molecular formula C19H16N2O4S B280742 N-(benzenesulfonyl)-N-(4-methoxyphenyl)pyridine-4-carboxamide

N-(benzenesulfonyl)-N-(4-methoxyphenyl)pyridine-4-carboxamide

Cat. No.: B280742
M. Wt: 368.4 g/mol
InChI Key: HSLCNXOIWZILLM-UHFFFAOYSA-N
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Description

N-(benzenesulfonyl)-N-(4-methoxyphenyl)pyridine-4-carboxamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The structure of this compound consists of a benzenesulfonamide core with an isonicotinoyl group and a 4-methoxyphenyl group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzenesulfonyl)-N-(4-methoxyphenyl)pyridine-4-carboxamide typically involves the reaction of isonicotinic acid with 4-methoxyaniline and benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(benzenesulfonyl)-N-(4-methoxyphenyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DMSO, hydrogen peroxide, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DMSO can yield sulfoxides or sulfones, while reduction with sodium borohydride can produce amines or alcohols.

Scientific Research Applications

N-(benzenesulfonyl)-N-(4-methoxyphenyl)pyridine-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(benzenesulfonyl)-N-(4-methoxyphenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of carbonic anhydrase IX, an enzyme involved in regulating pH in tumor cells . By inhibiting this enzyme, the compound disrupts the tumor’s metabolic processes, leading to cell death. Additionally, its antimicrobial activity is linked to its ability to interfere with bacterial cell wall synthesis and enzyme function .

Comparison with Similar Compounds

N-(benzenesulfonyl)-N-(4-methoxyphenyl)pyridine-4-carboxamide can be compared with other benzenesulfonamide derivatives, such as:

The uniqueness of this compound lies in its combination of the isonicotinoyl and 4-methoxyphenyl groups, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C19H16N2O4S

Molecular Weight

368.4 g/mol

IUPAC Name

N-(benzenesulfonyl)-N-(4-methoxyphenyl)pyridine-4-carboxamide

InChI

InChI=1S/C19H16N2O4S/c1-25-17-9-7-16(8-10-17)21(19(22)15-11-13-20-14-12-15)26(23,24)18-5-3-2-4-6-18/h2-14H,1H3

InChI Key

HSLCNXOIWZILLM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N(C(=O)C2=CC=NC=C2)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)N(C(=O)C2=CC=NC=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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